Benfotiamine

Übersicht

Beschreibung

Benfotiamine is a synthetic, fat-soluble derivative of thiamine (vitamin B1) that is approved in some countries as a medication or dietary supplement to treat diabetic sensorimotor polyneuropathy . It is primarily marketed as an over-the-counter drug to treat diabetic polyneuropathy . It is a lab-made version of vitamin B1, also called thiamine . Scientists are studying it to see if it might help conditions like diabetes-related nerve damage, Alzheimer’s disease, and alcohol dependence .

Synthesis Analysis

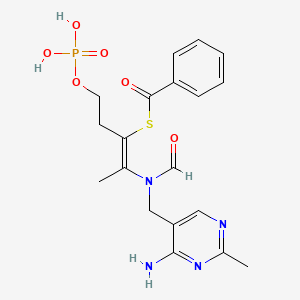

Benfotiamine was developed in the late 1950s in Japan . Five crystalline polymorphs of benfotiamine are designated as crystalline forms A, B, C, D, and E, and may be distinguished by their respective patterns of X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), infrared spectroscopy (IR), Raman spectroscopy, moreover by their diverse preparing process .Molecular Structure Analysis

The molecular formula of Benfotiamine is C19H23N4O6PS and the molecular weight is 466.45 g/mol . The IUPAC name is S-[2- { [ (4-Amino-2-methylpyrimidin-5-yl)methyl] (formyl)amino}-5- (phosphonooxy)pent-2-en-3-yl] benzenecarbothioate .Chemical Reactions Analysis

Benfotiamine is dephosphorylated to S-benzoylthiamine by ecto-alkaline phosphatases present in the intestinal mucosa, and is then hydrolyzed to thiamine by thioesterases in the liver . Benfotiamine is more bioavailable than thiamine salts, providing higher levels of thiamine in muscle, brain, liver, and kidney .Physical And Chemical Properties Analysis

Benfotiamine is a solid substance . . It is practically insoluble in water, organic solvents, or oil .Wissenschaftliche Forschungsanwendungen

-

Alzheimer’s Disease Treatment

- Field : Neurology

- Application : Benfotiamine has been found to have beneficial effects on cognitive impairment and β-amyloid deposition in a mouse model of Alzheimer’s disease .

- Methods : The mice were treated with benfotiamine for a chronic 8 week period. The spatial memory of the mice was tested in the Morris water maze test .

- Results : Benfotiamine dose-dependently enhanced the spatial memory of the mice. It also effectively reduced both amyloid plaque numbers and phosphorylated tau levels in cortical areas of the transgenic mice brains .

-

Diabetic Complications

- Field : Endocrinology

- Application : Benfotiamine is used to prevent the progression of diabetic complications, likely by increasing tissue levels of thiamine diphosphate and enhancing transketolase activity .

- Methods : Benfotiamine is administered orally. It is practically insoluble in water, organic solvents, or oil, but can be solubilized in 200 mM hydroxypropyl-β-cyclodextrin .

- Results : Benfotiamine strongly increases thiamine levels in blood and liver, but has no significant effect in the brain .

-

Cognitive Enhancement

- Field : Cognitive Science

- Application : Benfotiamine has been found to have cognitive enhancement properties .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

-

Mild Cognitive Impairment or Mild Alzheimer’s Disease

- Field : Neurology

- Application : A phase II clinical trial is testing the effects of benfotiamine in patients with mild cognitive impairment or mild Alzheimer’s disease .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

-

Alcohol Use Disorder

- Field : Psychiatry

- Application : Benfotiamine is used for alcohol use disorder, but there is no good scientific evidence to support this use .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

-

Other Conditions

- Field : Various

- Application : Benfotiamine is also used for other conditions, but there is no good scientific evidence to support most of these uses .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

When taken by mouth, Benfotiamine is likely safe at doses of up to 600 mg daily for up to 24 weeks . Side effects are rare, but some people have reported stomach problems and skin rashes . There isn’t enough reliable information to know if benfotiamine is safe to use when pregnant or breast-feeding .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNNPSLJPBRMLZ-LGMDPLHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N4O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benfotiamine | |

CAS RN |

22457-89-2 | |

| Record name | Benfotiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benfotiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

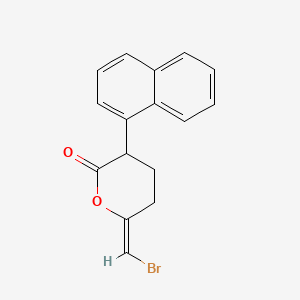

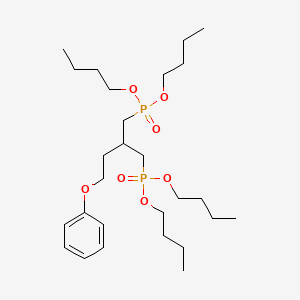

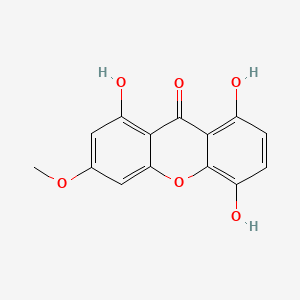

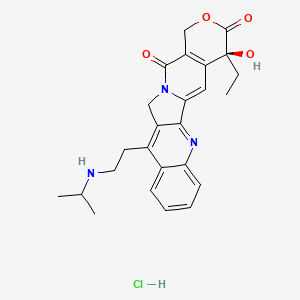

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

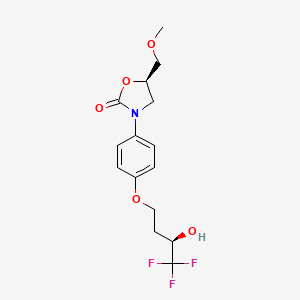

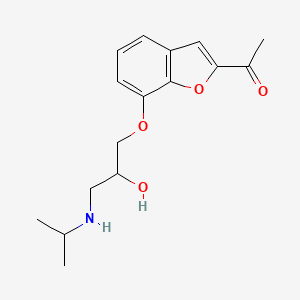

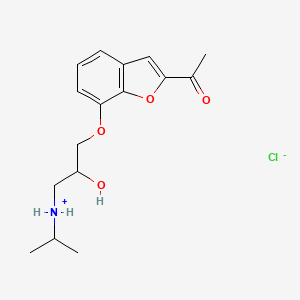

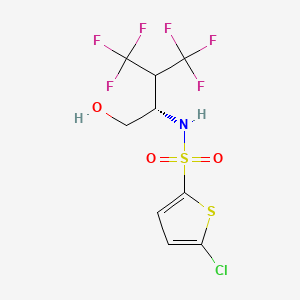

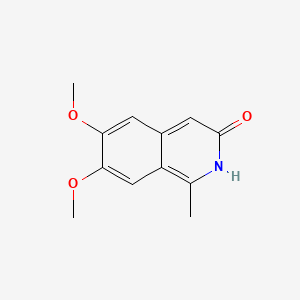

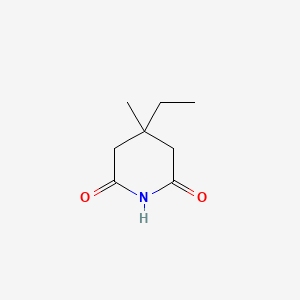

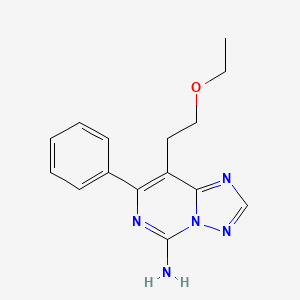

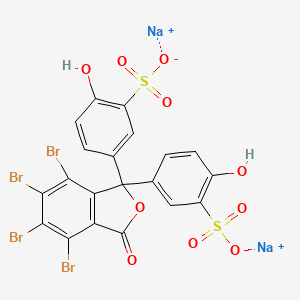

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.